molecular formula C13H16Cl3NO8 B12088095 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate

2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate

Cat. No.: B12088095
M. Wt: 420.6 g/mol
InChI Key: NAGHJYXWJQCCPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Scientific Research Applications

Glycosylation Reactions

The primary application of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is as a glycosyl donor in glycosylation reactions. It enables the formation of glycosidic bonds between sugars and other molecules, which is crucial for synthesizing oligosaccharides.

  • Case Study : Schmidt et al. (1983) demonstrated the effectiveness of this compound in forming glycosidic bonds with various acceptor molecules. The study highlighted the compound's ability to produce high yields of desired glycosides under mild conditions .

Synthesis of Oligosaccharides

This compound has been instrumental in synthesizing complex oligosaccharides that are vital for biological research and pharmaceutical applications.

  • Example : In a study by Schmidt & Zhu (2008), the compound was utilized to synthesize a specific oligosaccharide that mimics natural glycans found on cell surfaces. This synthesis was crucial for studying cell-cell interactions and pathogen recognition .

Development of Glycoconjugates

Glycoconjugates play essential roles in biological processes such as cell signaling and immune response. The use of this compound allows for the efficient construction of these compounds.

  • Research Insight : The ability to create glycoconjugates using this trichloroacetimidate has been documented in various studies focusing on vaccine development and drug delivery systems. For instance, researchers have successfully attached oligosaccharides to proteins to enhance their immunogenicity .

Table 1: Comparison of Glycosyl Donors

Glycosyl DonorYield (%)Reaction ConditionsReferences
This compoundHighMild conditionsSchmidt et al., 1983
Other Glycosyl Donor AModerateHarsh conditionsReference A
Other Glycosyl Donor BLowModerate conditionsReference B

Table 2: Applications in Oligosaccharide Synthesis

Application AreaCompound UsedOutcome
Cell-Surface Mimics2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl...Improved understanding of cell interactions
Vaccine DevelopmentGlycoconjugates synthesized from this donorEnhanced immune response

Biological Activity

2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-trichloroacetimidate (CAS: 869848-87-3) is a glycosyl donor that plays a significant role in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides. Its unique structural features enable it to participate in various biological activities and applications. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13_{13}H16_{16}Cl3_3N\O8_8 and a molecular weight of 420.63 g/mol. The structure features a trichloroacetimidate group at the anomeric carbon of the sugar ring, which is crucial for its reactivity in glycosylation reactions. The compound exhibits monoclinic symmetry (C2), characterized by specific bond lengths and angles that influence its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H16_{16}Cl3_3N\O8_8
Molecular Weight420.63 g/mol
SymmetryMonoclinic (C2)
Density1.478 Mg/m³

Antimicrobial Properties

Research indicates that derivatives of arabinopyranosyl compounds exhibit antimicrobial activity. For instance, the presence of acetyl groups in the sugar moiety enhances the hydrophobic character of the molecule, potentially improving membrane permeability and increasing its efficacy against bacterial strains.

Anticancer Activity

The compound's derivatives have shown promising results in anticancer assays. Studies suggest that modifications to the arabinopyranosyl structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives were tested against colorectal cancer cell lines (HT-29, DLD-1), revealing IC50_{50} values ranging from 10.96 to 41.66 μM . The selectivity index (SI) for these compounds indicates a favorable therapeutic window.

The biological mechanisms underlying the activity of 2,3,4-tri-O-acetyl-beta-L-arabinopyranosyl trichloroacetimidate involve several pathways:

  • Apoptosis Induction : Compounds derived from this structure have been linked to apoptosis in cancer cells through activation of MAPK pathways.
  • Inflammation Modulation : Certain derivatives may modulate inflammatory responses by affecting interleukin pathways and inhibiting NF-kB signaling .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives against human colorectal cancer cells. The results indicated that some derivatives exhibited significantly lower toxicity towards normal cells while maintaining high efficacy against tumor cells, suggesting potential for targeted therapies .
  • Antimicrobial Testing : A derivative was tested against multiple bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Properties

IUPAC Name

[4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJYXWJQCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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